molecular formula C15H20O5 B14208520 Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate CAS No. 834869-32-8

Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate

Cat. No.: B14208520
CAS No.: 834869-32-8
M. Wt: 280.32 g/mol
InChI Key: UMTJSHFPQBDEMD-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring an oxane (tetrahydropyran) ring and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate typically involves the esterification of 2-hydroxybenzoic acid with an appropriate alcohol derivative. One common method includes the reaction of 2-hydroxybenzoic acid with 2-(oxan-2-yl)ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or oxane ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates or oxane derivatives.

Scientific Research Applications

Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active benzoic acid derivatives, which can interact with enzymes or receptors. The oxane ring may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar ester structure but with a methoxy group instead of an oxane ring.

    Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: Features an ethoxy group instead of an oxane ring.

Uniqueness

Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

834869-32-8

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 2-[2-(oxan-2-yloxy)ethoxy]benzoate

InChI

InChI=1S/C15H20O5/c1-17-15(16)12-6-2-3-7-13(12)18-10-11-20-14-8-4-5-9-19-14/h2-3,6-7,14H,4-5,8-11H2,1H3

InChI Key

UMTJSHFPQBDEMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCOC2CCCCO2

Origin of Product

United States

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